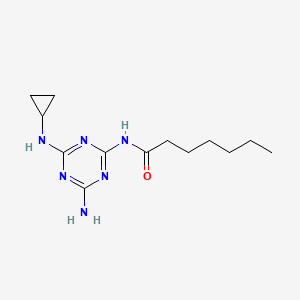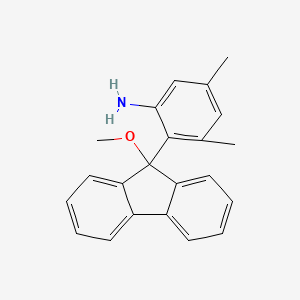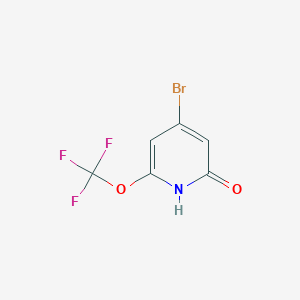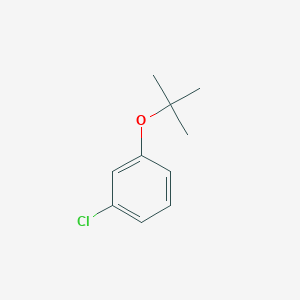
1-(Tert-butoxy)-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butoxy)-3-chlorobenzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)-3-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxy)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the tert-butoxy group, yielding simpler benzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions typically produce carbonyl compounds.
- Reduction reactions result in simpler benzene derivatives.
Scientific Research Applications
1-(Tert-butoxy)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of polymers and other advanced materials.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Industrial Chemistry: The compound is utilized in the production of various industrial chemicals and additives
Mechanism of Action
The mechanism of action of 1-(Tert-butoxy)-3-chlorobenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage under acidic or basic conditions, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, facilitating various chemical transformations. The chlorine atom can also participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
- 1-(Tert-butoxy)-4-chlorobenzene
- 1-(Tert-butoxy)-2-propanol
- tert-Butyl 4-chlorophenyl ether
Comparison: 1-(Tert-butoxy)-3-chlorobenzene is unique due to the position of the tert-butoxy group and the chlorine atom on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to 1-(Tert-butoxy)-4-chlorobenzene, the 3-chloro derivative may exhibit different reactivity patterns due to the electronic and steric effects of the substituents .
Properties
CAS No. |
123195-73-3 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-chloro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 |
InChI Key |
MJGVPJDEMMMUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


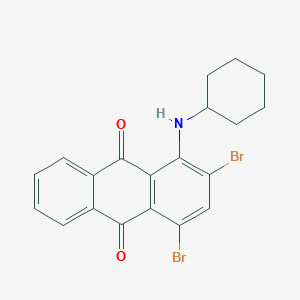
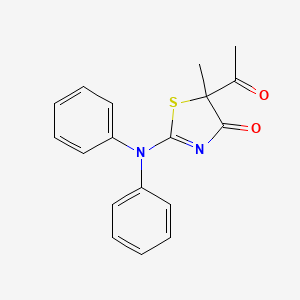
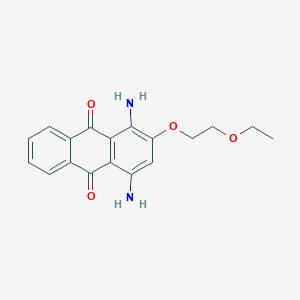
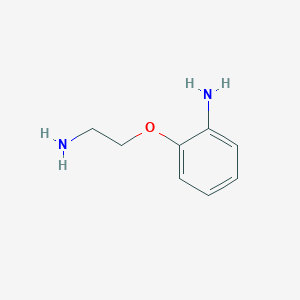
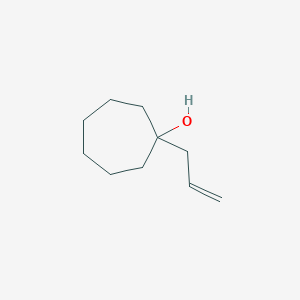
![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)

